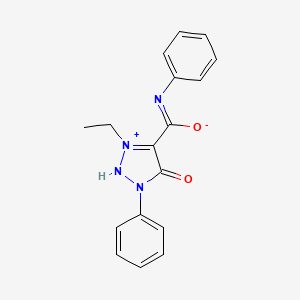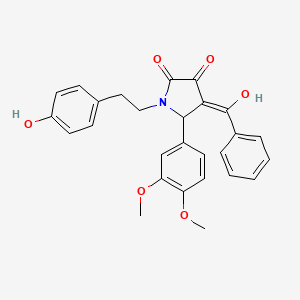![molecular formula C19H28N2O3 B11030955 N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11030955.png)
N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following:
Formation of the Amine Intermediate: Start with 3-methoxyaniline (aniline derivative with a methoxy group) and react it with 3-methyl-2-oxobutanoic acid (also known as acetoacetic acid). This reaction forms the amine intermediate.
Cyclization: The amine intermediate undergoes cyclization to form the cyclohexanecarboxamide ring.
Methylation: Finally, N,N-dimethylation of the amine group completes the synthesis.
Cyclization: Acidic conditions (e.g., sulfuric acid or hydrochloric acid) at elevated temperatures.
Methylation: Methylation agents (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (such as sodium hydroxide).
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scalability. Detailed industrial methods would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of the phenyl ring and the amine group.
Reduction: Reduction of the carbonyl group (oxo group) can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Other Transformations: Further functional group modifications are possible.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Substitution: Various nucleophiles (e.g., amines, thiols, halides).
- Oxidation: Ketone or carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Investigating its interactions with biological molecules.
Medicine: Potential pharmaceutical applications (e.g., anticancer, antioxidant properties).
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, and oxidative stress modulation.
Comparison with Similar Compounds
While N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is unique due to its specific substituents, similar compounds include other amine derivatives, such as anilines and substituted cyclohexanecarboxamides.
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[1-(3-methoxyanilino)-3-methyl-1-oxobutan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H28N2O3/c1-13(2)17(21-18(22)14-8-5-4-6-9-14)19(23)20-15-10-7-11-16(12-15)24-3/h7,10-14,17H,4-6,8-9H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
SMJAZXJUZQTUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11030875.png)

![1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030906.png)
![5-(furan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B11030919.png)
![2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11030933.png)
![N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]-N''-(4-phenoxyphenyl)guanidine](/img/structure/B11030940.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide](/img/structure/B11030947.png)
![N-{(Z)-[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B11030961.png)
![methyl N-{[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11030965.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11030972.png)
![1-(4-chlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-fluorophenyl)amino]methylidene}urea](/img/structure/B11030974.png)


![N-[(4-Benzhydryl-piperazin-1-yl)-imino-methyl]-benzamide](/img/structure/B11030991.png)
